REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[C:8]([C:9](O)=[O:10])[C:7]([NH2:13])=[CH:6][CH:5]=1)([O-:3])=[O:2]>C1COCC1>[OH:10][CH2:9][C:8]1[CH:12]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=[CH:6][C:7]=1[NH2:13]
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C(C(=O)O)=C1)N
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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1 M borane/THF complex (55 mL, 54.9 mmol) is added
|
Type
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TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 h
|
Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
consumption of starting material
|
Type
|
CUSTOM
|
Details
|
The volatiles are removed in vacuo
|
Type
|
DISSOLUTION
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Details
|
the residue is dissolved in ethyl acetate (150 mL)
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Type
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WASH
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Details
|
The organic phase is washed with 1 N HCl, saturated NaHCO3, and saturated NaCl
|
Type
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CUSTOM
|
Details
|
Evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=C(N)C=CC(=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.8 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 234% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |